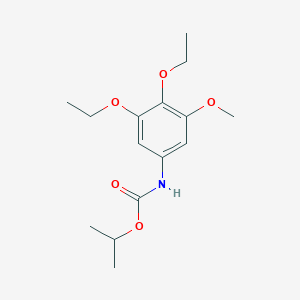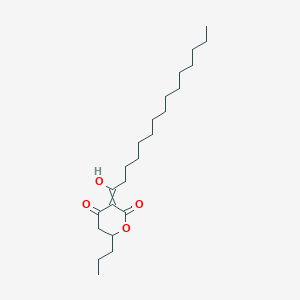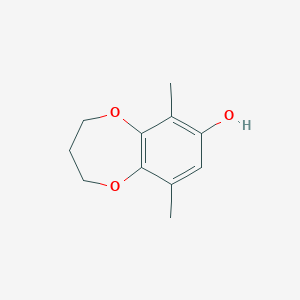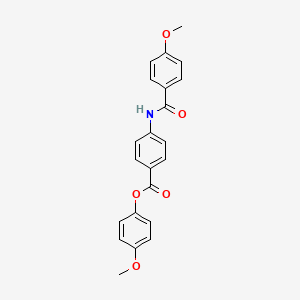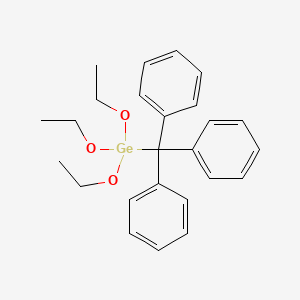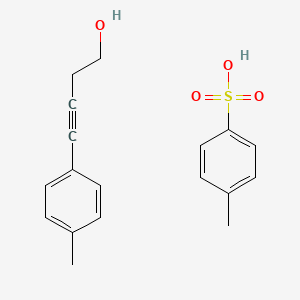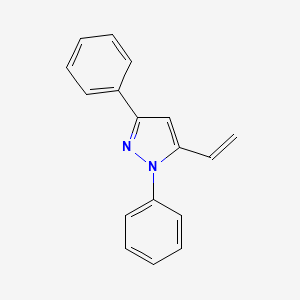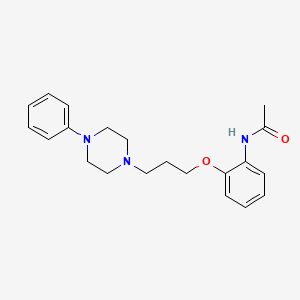
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form various electrophiles, such as 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired acetamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group contribute to its bioactivity by enhancing its interaction with biological macromolecules. This compound has shown potential as a dopamine D4 receptor agonist, which could explain its therapeutic effects .
類似化合物との比較
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share a similar structure and have been studied for their antibacterial and anticancer properties.
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide: This compound has shown potential in inhibiting osteoclast differentiation and attenuating bone resorption.
Uniqueness
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which contribute to its distinct bioactivity and therapeutic potential. Its ability to act as a dopamine D4 receptor agonist sets it apart from other similar compounds.
特性
CAS番号 |
85868-51-5 |
|---|---|
分子式 |
C21H27N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-20-10-5-6-11-21(20)26-17-7-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
InChIキー |
CFIAOFPGDQYHGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
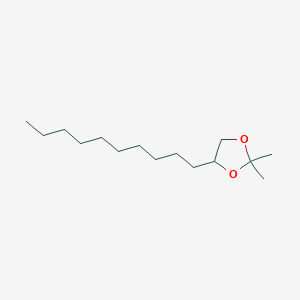

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
